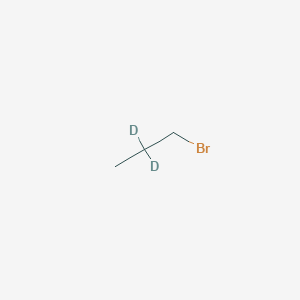
1-Brompropan-2,2-D2
Übersicht
Beschreibung
1-Bromopropane-2,2-D2 is a useful research compound. Its molecular formula is C3H7Br and its molecular weight is 125 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromopropane-2,2-D2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromopropane-2,2-D2 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-Brompropan-2,2-D2 wird häufig als Alkylierungsmittel in der organischen Synthese verwendet. Es ermöglicht die Einführung der Isopropylgruppe in organische Moleküle, was ein grundlegender Schritt beim Aufbau komplexer chemischer Strukturen ist. Die Deuteriumatome dieser Verbindung können aufgrund ihrer Isotopenmarkierung nützlich sein, um Reaktionen zu verfolgen und Mechanismen zu verstehen .
Industrielle Reinigung
In industriellen Umgebungen dient this compound als Lösungsmittel zum Reinigen und Entfetten von Metalloberflächen, elektronischen Leiterplatten und Optiken. Seine Wirksamkeit beim Auflösen organischer Rückstände macht es wertvoll für die Wartung von Geräten in einem makellosen Zustand .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird this compound zur Synthese von Zwischenprodukten verwendet, die für die Entwicklung neuer Medikamente unerlässlich sind. Seine Rolle bei der Einführung von Deuterium kann besonders wichtig sein, um „schwere“ Medikamente mit möglicherweise verbesserten pharmakokinetischen Eigenschaften zu erzeugen .
Umweltprüfung
Diese Verbindung wird auch in der Umweltprüfung eingesetzt, um die Luftqualität zu überwachen und organische Schadstoffe zu erkennen. Seine Isotopenmarkierung ermöglicht eine genauere Verfolgung und Quantifizierung von Schadstoffen in verschiedenen Umweltproben .
Materialwissenschaften
In den Materialwissenschaften wird this compound bei der Herstellung von synthetischen Fasern und Asphalt eingesetzt. Es hilft bei der Modifizierung von Materialien, um ihre Eigenschaften zu verbessern, wie z. B. die Erhöhung der Zugfestigkeit von Fasern oder die Haltbarkeit von Asphalt .
Analytische Chemie
Schließlich wird this compound in der analytischen Chemie für die dynamische Headspace-Gaschromatographie/Massenspektrometrie (GC/MS) verwendet. Diese Technik wird zur empfindlichen Bestimmung flüchtiger organischer Verbindungen in komplexen Gemischen verwendet, und die Deuteriummarkierung verbessert die Nachweisfähigkeiten .
Wirkmechanismus
Target of Action
1-Bromopropane-2,2-D2, similar to its analogs, primarily targets the nervous system and reproductive system . In the nervous system, it acts as a potent neurotoxic compound . In the reproductive system, it inhibits spermiation in male rats and disrupts the development of follicles in female rats .
Mode of Action
The mode of action of 1-Bromopropane-2,2-D2 involves elimination reactions. In these reactions, a base removes a hydrogen ion from the carbon atom next to the one holding the bromine. The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .
Biochemical Pathways
1-Bromopropane-2,2-D2 affects several biochemical pathways. It causes molecular alterations associated with carcinogenesis, including genotoxicity, oxidative stress, and glutathione depletion . These alterations are observed mainly in vitro and in toxicity studies in rodents .
Pharmacokinetics
1-Bromopropane-2,2-D2 is well absorbed following ingestion, inhalation, or dermal exposure . The majority of 1-Bromopropane-2,2-D2 is removed from the body within a day, either unchanged in the air exhaled or in urine after it has been changed to breakdown products .
Result of Action
The molecular and cellular effects of 1-Bromopropane-2,2-D2’s action are significant. It has been shown to cause molecular alterations related to carcinogenicity, including genotoxicity (mutations and DNA damage), oxidative stress, glutathione depletion, and immunomodulation . It also increases the stemness of colorectal cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromopropane-2,2-D2. For instance, it quickly evaporates into the air when released to the environment. In air, it is broken down quickly . Moreover, the U.S. Environmental Protection Agency determined that certain conditions of use of 1-Bromopropane-2,2-D2 present an unreasonable risk of injury to health .
Biochemische Analyse
Biochemical Properties
1-Bromopropane-2,2-D2 plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to undergo oxidation reactions catalyzed by cytochrome P450 enzymes, primarily CYP2E1 . Additionally, it forms conjugates with glutathione, a critical antioxidant in cellular metabolism . These interactions highlight the compound’s involvement in detoxification processes and its potential impact on cellular redox balance.
Cellular Effects
1-Bromopropane-2,2-D2 has been shown to affect various types of cells and cellular processes. Exposure to this compound can lead to oxidative stress, genotoxicity, and depletion of glutathione levels . These effects can disrupt cell signaling pathways, alter gene expression, and impair cellular metabolism. In particular, 1-Bromopropane-2,2-D2 has been associated with neurotoxicity, affecting the nervous system by causing symptoms such as dizziness, headaches, and muscle weakness .
Molecular Mechanism
The molecular mechanism of 1-Bromopropane-2,2-D2 involves its interaction with biomolecules at the molecular level. It binds to cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause DNA damage and oxidative stress . The compound also inhibits or activates specific enzymes, influencing various metabolic pathways. Changes in gene expression have been observed, particularly in genes related to oxidative stress response and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromopropane-2,2-D2 change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to 1-Bromopropane-2,2-D2 can lead to persistent oxidative stress and genotoxicity . Additionally, the compound’s metabolites can accumulate in tissues, potentially causing long-term adverse effects .
Dosage Effects in Animal Models
The effects of 1-Bromopropane-2,2-D2 vary with different dosages in animal models. At lower doses, the compound may cause mild neurotoxic effects, while higher doses can lead to severe neurotoxicity and hepatotoxicity . Dose-dependent effects have been observed in studies, with significant changes in motor nerve conduction velocity and muscle strength at higher concentrations . Toxicity thresholds and adverse effects at high doses highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
1-Bromopropane-2,2-D2 is involved in several metabolic pathways, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes and glutathione conjugation . These pathways play a crucial role in the compound’s detoxification and elimination from the body. The interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Bromopropane-2,2-D2 within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is well-absorbed following ingestion, inhalation, or dermal exposure . It is distributed to various tissues, including the liver, brain, and kidneys, where it can exert its toxic effects. The localization and accumulation of 1-Bromopropane-2,2-D2 in specific tissues are critical factors in understanding its overall impact on health .
Subcellular Localization
1-Bromopropane-2,2-D2’s subcellular localization affects its activity and function. The compound can be found in various cellular compartments, including the cytoplasm and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of 1-Bromopropane-2,2-D2 in these compartments can impact cellular processes such as energy production, detoxification, and oxidative stress response .
Eigenschaften
IUPAC Name |
1-bromo-2,2-dideuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



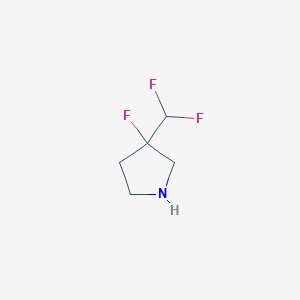




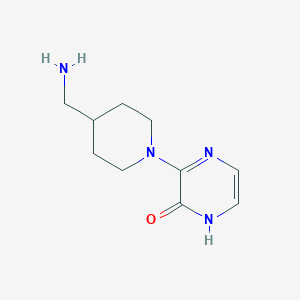
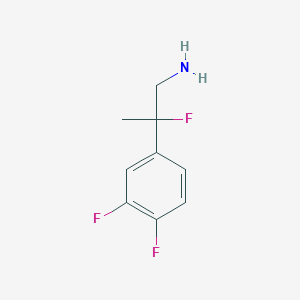
![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1475216.png)
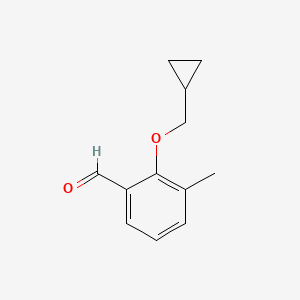
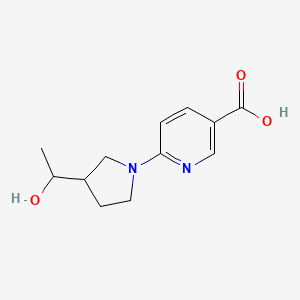
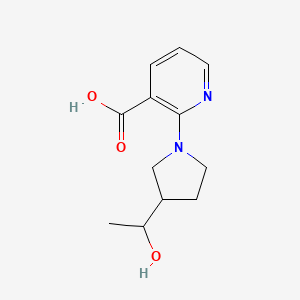
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475220.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-2-one](/img/structure/B1475222.png)
